
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-: is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a carboxamide moiety, with additional methyl and phenylethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- typically involves the reaction of a silane precursor with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Comparison: Compared to similar compounds, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is unique due to its phenylethyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
632358-69-1 |
|---|---|
Formule moléculaire |
C13H21NOSi |
Poids moléculaire |
235.40 g/mol |
Nom IUPAC |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
Clé InChI |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)

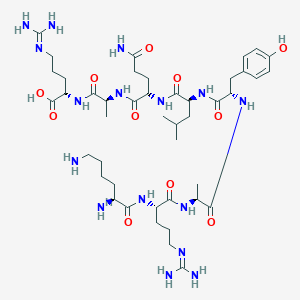
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
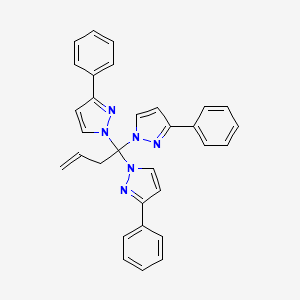
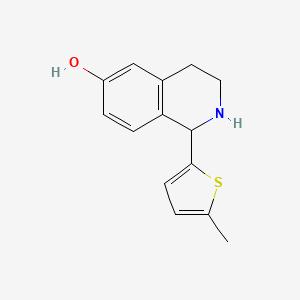
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
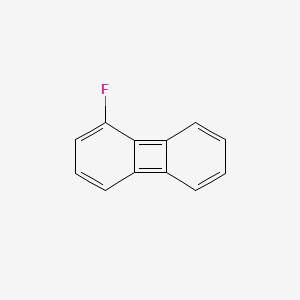


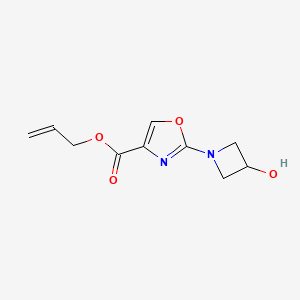
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
